molecular formula C8H20Br2Sn2 B14619398 (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] CAS No. 59609-16-4

(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]

Cat. No.: B14619398
CAS No.: 59609-16-4
M. Wt: 513.5 g/mol
InChI Key: SJGPFEPIIAMMAR-UHFFFAOYSA-L
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Description

(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is a chemical compound that belongs to the organotin family Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a butane backbone with two bromo(dimethyl)stannane groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] typically involves the reaction of butane-1,4-diol with dimethyltin dichloride in the presence of a brominating agent. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

    Catalyst: A base such as triethylamine

The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.

Industrial Production Methods

Industrial production of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product

Chemical Reactions Analysis

Types of Reactions

(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states.

    Reduction Reactions: The compound can be reduced to form different organotin species.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an organotin amine derivative.

Scientific Research Applications

(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Butane-1,4-diyl)bis[chloro(dimethyl)stannane]
  • (Butane-1,4-diyl)bis[iodo(dimethyl)stannane]
  • (Butane-1,4-diyl)bis[fluoro(dimethyl)stannane]

Uniqueness

(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is unique due to its specific bromine substituents, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions, allowing for a broader range of chemical modifications.

Properties

CAS No.

59609-16-4

Molecular Formula

C8H20Br2Sn2

Molecular Weight

513.5 g/mol

IUPAC Name

bromo-[4-[bromo(dimethyl)stannyl]butyl]-dimethylstannane

InChI

InChI=1S/C4H8.4CH3.2BrH.2Sn/c1-3-4-2;;;;;;;;/h1-4H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2

InChI Key

SJGPFEPIIAMMAR-UHFFFAOYSA-L

Canonical SMILES

C[Sn](C)(CCCC[Sn](C)(C)Br)Br

Origin of Product

United States

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